2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(2-methoxy-4-prop-1-enylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3-7H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORQJKKOBXSGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876827 | |
| Record name | Acetic acid, [2-methoxy-4-(1-propenyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-46-5 | |
| Record name | Acetic acid, [2-methoxy-4-(1-propenyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid typically involves the reaction of 2-methoxy-4-[(1e)-prop-1-en-1-yl]phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenolate anion attacks the methylene carbon of chloroacetic acid, forming an ether bond .
Industrial Production Methods
Industrial production methods for {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Eugenol and Isoeugenol Derivatives
- 2-[2-Methoxy-4-(prop-2-enyl)phenoxy]acetic acid (derived from eugenol): Differs in the position of the double bond (prop-2-enyl vs. prop-1-en-1-yl). This positional isomerism may alter molecular geometry, affecting binding to enzymes or receptors. For instance, eugenol derivatives are known for antimicrobial properties, but the acetic acid moiety in the target compound could enhance solubility or modify toxicity .
- Isoeugenol (2-methoxy-4-(prop-1-en-1-yl)phenol): The absence of the acetic acid group in isoeugenol reduces hydrophilicity, impacting bioavailability. Isoeugenol is a common flavoring agent, whereas the target compound’s carboxylic acid group may enable salt formation for improved formulation .
Phenolic Acetic Acid Derivatives with Aromatic Substitutents
- (E)-2-(2-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)phenoxy)acetic acid (S5): Features a 3-oxo-3-(p-tolyl)propenyl group. S5 has a higher melting point (132–134°C) compared to the target compound, suggesting stronger intermolecular forces due to the p-tolyl group .
- (E)-2-(2-(3-Oxo-3-(4-(trifluoromethyl)phenyl)prop-1-en-1-yl)phenoxy)acetic acid (S6): The trifluoromethyl group introduces hydrophobicity and metabolic stability. S6’s lower melting point (125–130°C) compared to S5 may reflect reduced crystal packing efficiency due to steric effects .
Thiadiazole-Functionalized Derivatives
- 2-(2-Methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy)acetic acid derivatives: Cyclization with thiosemicarbazide yields 1,3,4-thiadiazole hybrids. These compounds exhibit enhanced antimicrobial activity, demonstrating how functionalization of the acetic acid group can tailor biological properties .
Table 1: Comparative Physical Properties
*Calculated based on molecular formula C₁₂H₁₄O₄.
Biological Activity
{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid, with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol, is an organic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| IUPAC Name | 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetic acid |
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 7510-46-5 |
The specific targets and mechanisms of action for {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid remain largely unknown, as ongoing research seeks to elucidate its biochemical pathways. Initial studies suggest that it may interact with various cellular components, potentially affecting signaling pathways related to inflammation and cancer cell proliferation .
Antimicrobial Properties
Research indicates that derivatives of phenoxy acetic acids, including {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid, exhibit antimicrobial properties. A study evaluated various phenoxy acetic acid derivatives against Mycobacterium tuberculosis, demonstrating significant anti-mycobacterial activity . This suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Compounds with similar structures showed IC50 values indicating selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies have shown that compounds related to {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid exhibit varying degrees of cytotoxicity against cancer cell lines. For example:
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to tubulin proteins, suggesting mechanisms through which they may inhibit cancer cell growth by disrupting microtubule dynamics .
Pharmacokinetics
The pharmacokinetic profile of {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid is still under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining the therapeutic potential of this compound. Current research aims to optimize these parameters to enhance bioavailability and efficacy in clinical settings.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing {2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of phenolic precursors (e.g., 2-methoxy-4-propenylphenol) with chloroacetic acid derivatives under basic conditions. A procedure analogous to involves refluxing sodium bicarbonate with the phenolic precursor and chloroacetic acid in ethanol/water, followed by alkylation with propargyl bromide at 70–80°C, yielding ~66% after recrystallization. Critical factors include solvent polarity (ethanol vs. benzene), stoichiometric ratios (excess alkylating agent), and temperature control to minimize side reactions like hydrolysis. Alternative methods may employ Mitsunobu reactions for ether formation, but these require optimization of azide reagents (e.g., DIAD) and catalysts (e.g., triphenylphosphine) .
Q. What spectroscopic techniques are essential for characterizing {2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid, and what key spectral markers should be identified?
- Methodological Answer :
- IR Spectroscopy : Identify C-O-C stretches (~1238 cm⁻¹) and ester C=O (~1761 cm⁻¹) ().
- ¹H NMR : Methoxy protons appear as a singlet (δ 3.8–4.0 ppm), while propenyl vinyl protons show splitting (δ 5.5–6.5 ppm).
- UV-Vis : Conjugated systems exhibit λmax ~256 nm ().
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 249.112).
- X-ray Diffraction : Validate crystal structure using SHELXL or WinGX for refinement ( ).
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of {2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid?
- Methodological Answer : Use hybrid functionals like B3LYP with exact exchange corrections (Becke, 1993) to model thermochemical properties. Basis sets such as 6-311++G(d,p) are recommended for electron density mapping. For non-covalent interactions (e.g., propenyl substituent stacking), include dispersion corrections (e.g., D3BJ). Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity toward electrophiles or nucleophiles. Validate computational results against experimental IR and NMR data .
Q. What strategies are effective in resolving contradictions between experimental crystallographic data and computational models for this compound?
- Methodological Answer :
- Cross-Validation : Refine structures using multiple software (SHELXL vs. WinGX) to compare R-factors and electron density maps ( ).
- Disorder Modeling : If thermal motion or dynamic disorder is observed (common in propenyl groups), apply PART instructions in SHELXL to partition occupancy.
- Hamilton Test : Statistically assess model fit discrepancies (e.g., anisotropic vs. isotropic refinement).
- Twinning Corrections : Use TWIN/BASF commands in SHELXL for non-merohedral twinning .
Q. How should researchers approach the analysis of unexpected byproducts formed during the synthesis of {2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid?
- Methodological Answer :
- Structural Identification : Use LC-MS/GC-MS to detect byproducts (e.g., dimerization or oxidation derivatives). Compare fragmentation patterns with databases ( ).
- Mechanistic Studies : Isotopic labeling (e.g., deuterated chloroacetic acid) traces reaction pathways.
- Computational Modeling : Simulate transition states (Gaussian/ORCA) to identify competing mechanisms (e.g., SN2 vs. radical pathways).
- Condition Optimization : Reduce side reactions by lowering temperature, using inert atmospheres, or switching solvents (e.g., DMF for polar aprotic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
